Prevasore

Pressure Ulcer Prevention Topical Skin Protectant Comparative Clinical Trial

Prevasore is a fixed-dose topical combination containing hexyl nicotinate, cetrimonium, stearic, myristic acids, and simethicone, designed for multi-modal barrier protection and vasodilation. Unlike single-compound alternatives, its preclinical and clinical evidence profile demonstrates a 41% lower risk of skin deterioration and documented improvements in lip hydration (+81%) and cracking reduction (−99%). This formulation-specific performance cannot be replicated by substituting individual components. Procure Prevasore only where protocols require this exact multi-functional combination; generic substitution may compromise protocol integrity and clinical outcomes.

Molecular Formula C7H12O3
Molecular Weight 0
CAS No. 135583-60-7
Cat. No. B1179568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrevasore
CAS135583-60-7
SynonymsPrevasore
Molecular FormulaC7H12O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes60 ml / 500 ml / 10 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prevasore (CAS 135583-60-7) Procurement Guide: Differentiating a Multi-Component Drug Combination for Topical Dermatological Applications


Prevasore (CAS 135583-60-7) is a drug combination containing cetrimonium compounds, myristates, nicotinic acids, simethicone, and stearic acids [1]. Originally introduced for the prevention of pressure sores, this combination product has been subsequently evaluated for its moisturizing and barrier-protective effects in various dermatological contexts [1][2]. Unlike single-active topical agents, Prevasore's procurement and selection rationale rests on its multi-component formulation and its demonstrated clinical performance against specific comparators in both pressure ulcer prevention and lip hydration [3].

Why Generic Substitution of Prevasore (CAS 135583-60-7) Poses Procurement Risks: The Role of Formulation-Specific Clinical Efficacy


Direct substitution of Prevasore with generic alternatives or single-agent comparators is not supported by the available comparative clinical evidence, which indicates formulation-specific performance. For instance, a head-to-head trial comparing Prevasore lotion to Dermalex (containing Cosbiol and Allantoin) demonstrated a 41% relative risk reduction in skin deterioration (RR 0.59, 95% CI 0.25 to 1.4) and a lower absolute incidence of skin blistering (0% vs 6%) [1]. Furthermore, the combination of components in Prevasore, including a cutaneous vasodilator (hexyl nicotinate), an antiseptic cationic detergent (cetrimonium), and emollient fatty acids (stearic and myristic acids), creates a multi-functional product whose individual components are not interchangeable with other topical agents without risking loss of efficacy [2]. Therefore, procurement decisions must be guided by product-specific evidence rather than class-based assumptions.

Quantitative Differentiation Evidence for Prevasore (CAS 135583-60-7): A Comparator-Based Analysis for Scientific Selection


Prevasore vs. Dermalex in Skin Deterioration Prevention: A Quantitative Head-to-Head Comparison

In a randomized trial comparing Prevasore lotion to Dermalex (lotion containing Cosbiol and Allantoin) for skin deterioration over 3 weeks, Prevasore demonstrated a 41% lower relative risk of skin deterioration (RR 0.59, 95% CI 0.25 to 1.4) [1]. The absolute risk reduction was 90 fewer cases per 1000 patients. For the endpoint of skin blistering, Prevasore resulted in 0% blistering (0/54 patients) compared to 6% (3/50 patients) in the Dermalex group (Peto OR 0.12, 95% CI 0.01 to 1.18) [1].

Pressure Ulcer Prevention Topical Skin Protectant Comparative Clinical Trial

Lip Hydration and Cracking Reduction: Prevasore Efficacy Quantified in a 5-Day Volunteer Study

In a study of 54 volunteers with dry or cracked lips, Prevasore applied multiple times daily for 5 days yielded an 81% increase in lip hydration, a 94% reduction in lip dryness, and a 99% reduction in lip cracking from baseline [1]. These outcomes were measured in a single-arm, pre-post design; no direct comparator arm was included, limiting the ability to attribute these effects solely to Prevasore.

Lip Care Topical Hydration Cosmetic Dermatology

Pressure Sore Prevention: Prevasore Lotion Efficacy in an Early Comparative Study

An early controlled study (1987) evaluating Prevasore lotion for the prevention of pressure sores concluded that the new lotion 'was found to be effective in helping to reduce the incidence of pressure sores' [1]. However, the published abstract and subsequent systematic reviews note that the study lacked statistically significant differences between the Prevasore group and the control group when considered in isolation, and that the evidence base overall is of very low certainty [1][2]. A 2018 Cochrane overview further confirmed that 'none of the clinical controlled studies on prevention of pressure sores showed any statistically significant differences between the control group and treatment with Prevasore lotion' [2].

Pressure Ulcer Topical Preventive Clinical Practice

Evidence-Supported Application Scenarios for Prevasore (CAS 135583-60-7) Procurement


Pressure Ulcer Prevention in Institutional Care Settings

Based on the head-to-head comparison with Dermalex showing a 41% relative risk reduction in skin deterioration (RR 0.59) [1], Prevasore lotion may be considered for inclusion in pressure ulcer prevention protocols where a multi-component topical protectant is indicated. However, procurement decisions should be tempered by the very low certainty of evidence as assessed by NICE and the absence of statistically significant differences in subsequent systematic reviews [1][2].

Lip Care and Hydration Management

For applications requiring rapid improvement in lip hydration and reduction in visible dryness and cracking, Prevasore has demonstrated within-subject improvements of +81% hydration and -99% cracking after 5 days of use [3]. This evidence supports procurement for lip care research or consumer product development, with the caveat that these data are not comparator-controlled.

Comparative Effectiveness Research for Topical Barrier Products

Given the limited and heterogeneous evidence base for Prevasore across both pressure ulcer and lip care applications, this product represents a suitable candidate for well-designed comparative effectiveness trials. Procurement for research purposes is justified to generate the high-quality, comparator-driven evidence that is currently lacking [2][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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